molecular formula C17H27F3N4O7 B12401340 Agpv (tfa)

Agpv (tfa)

Cat. No.: B12401340
M. Wt: 456.4 g/mol
InChI Key: GFFDIPGSAXOYNT-SVMJMOIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is a synthetic peptide that has garnered interest in scientific research due to its unique properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

AGPV (trifluoroacetic acid) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is used to cleave the peptide from the resin and to remove protecting groups from the amino acids .

Industrial Production Methods

In industrial settings, AGPV (trifluoroacetic acid) is produced using automated peptide synthesizers that follow the same principles as SPPS. The process is scaled up to produce larger quantities of the peptide, ensuring high purity and consistency. The use of trifluoroacetic acid in the cleavage and purification steps is critical to obtaining the final product .

Chemical Reactions Analysis

Types of Reactions

AGPV (trifluoroacetic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can impact the peptide’s biological activity and stability .

Scientific Research Applications

AGPV (trifluoroacetic acid) has a wide range of scientific research applications:

Mechanism of Action

AGPV (trifluoroacetic acid) exerts its effects by interacting with specific molecular targets and pathways involved in parasite infection. The peptide binds to receptors on the surface of schistosome parasites, inhibiting their ability to infect host cells. This interaction disrupts the parasite’s life cycle and prevents infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AGPV (trifluoroacetic acid) is unique due to its specific sequence and the presence of trifluoroacetic acid, which enhances its stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H27F3N4O7

Molecular Weight

456.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H26N4O5.C2HF3O2/c1-8(2)12(15(23)24)18-14(22)10-5-4-6-19(10)11(20)7-17-13(21)9(3)16;3-2(4,5)1(6)7/h8-10,12H,4-7,16H2,1-3H3,(H,17,21)(H,18,22)(H,23,24);(H,6,7)/t9-,10-,12-;/m0./s1

InChI Key

GFFDIPGSAXOYNT-SVMJMOIZSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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